molecular formula C22H29ClN2O B2750972 N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride CAS No. 1071704-02-3

N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride

Cat. No.: B2750972
CAS No.: 1071704-02-3
M. Wt: 372.94
InChI Key: RROIUIGBEXMCGR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[1-[2-(3-methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O.ClH/c1-18-7-6-8-20(17-18)11-14-23-15-12-22(13-16-23)24(19(2)25)21-9-4-3-5-10-21;/h3-10,17,22H,11-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEQOMCIEYFIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCN2CCC(CC2)N(C3=CC=CC=C3)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301037055
Record name 3'-Methyl acetyl fentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301037055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071704-02-3
Record name 3'-Methyl acetyl fentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301037055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

It is structurally related to a class of compounds known as fentanyl analogues. Fentanyl and its analogues primarily target the mu-opioid receptors in the central nervous system. These receptors play a crucial role in pain perception and reward.

Mode of Action

As a structural analogue of fentanyl, this compound likely interacts with its targets in a similar manner. Fentanyl analogues bind to the mu-opioid receptors, mimicking the effects of endogenous opioids. This binding inhibits the release of nociceptive (pain signal) neurotransmitters, resulting in analgesia or pain relief.

Biochemical Pathways

Upon binding to the mu-opioid receptors, the compound triggers a series of biochemical reactions. It leads to the inhibition of adenylate cyclase, decreasing the level of cyclic adenosine monophosphate (cAMP). This results in the hyperpolarization of the cell and a reduction in neuronal excitability.

Result of Action

The binding of this compound to mu-opioid receptors results in significant analgesic effects, providing relief from severe pain. It can also lead to adverse effects such as respiratory depression, nausea, constipation, and dependence, which are common with opioid use.

Biological Activity

N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide, monohydrochloride, commonly referred to as 3'-methyl acetyl fentanyl , is a synthetic opioid that has garnered attention due to its potent analgesic properties and potential for abuse. This compound belongs to a class of drugs known as fentanyl analogs, which are characterized by their high affinity for opioid receptors and significant potency compared to morphine.

Chemical Structure and Properties

  • Molecular Formula : C22H28N2O
  • Molecular Weight : 348.48 g/mol
  • IUPAC Name : N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenylacetamide
  • CAS Number : 90736-14-4

The structure of this compound includes a piperidine ring, which is common in many opioids, and a phenylacetamide moiety that contributes to its pharmacological activity.

The primary mechanism of action for 3'-methyl acetyl fentanyl is its interaction with the mu-opioid receptors (MOR) in the central nervous system (CNS). Upon binding to these receptors, the drug induces analgesia, sedation, and euphoria. The binding affinity of fentanyl analogs is often significantly higher than that of morphine, leading to enhanced potency.

Analgesic Activity

Research indicates that 3'-methyl acetyl fentanyl exhibits strong analgesic effects. In animal models, it has been shown to produce dose-dependent analgesia comparable to other opioids. The compound's efficacy in pain management has been evaluated through various assays:

  • Hot Plate Test : Measures the latency to respond to a painful stimulus.
  • Tail-Flick Test : Assesses the reaction time to a thermal stimulus applied to the tail.

In these studies, 3'-methyl acetyl fentanyl demonstrated significant analgesic activity at lower doses than traditional opioids.

Anticonvulsant Activity

While primarily recognized for its analgesic properties, some studies have explored the anticonvulsant potential of this compound. A related class of compounds has shown efficacy in models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) tests:

CompoundDose (mg/kg)MES ProtectionPTZ Protection
3'-methyl acetyl fentanyl100YesNo
Fentanyl100YesYes

In these tests, while 3'-methyl acetyl fentanyl provided protection in the MES test, it did not show significant activity against seizures induced by PTZ.

Toxicology and Safety Profile

The safety profile of 3'-methyl acetyl fentanyl is a critical concern due to its high potency. Overdose risks are heightened when used in conjunction with other CNS depressants. Toxicological assessments have indicated:

  • LD50 Values : The lethal dose for 50% of subjects varies significantly among individuals and can be influenced by factors such as body weight and tolerance.
  • Acute Toxicity : Symptoms of overdose may include respiratory depression, sedation, and loss of consciousness.

Case Studies and Reports

Several case reports have documented instances of misuse and overdose associated with 3'-methyl acetyl fentanyl. For example:

  • Case Study A : A patient presented with respiratory failure after self-administering a high dose. Emergency interventions included naloxone administration.
  • Case Study B : An individual experienced severe sedation following recreational use, leading to hospitalization.

These cases highlight the importance of monitoring and regulation surrounding potent opioids like 3'-methyl acetyl fentanyl.

Scientific Research Applications

Pharmacological Applications

  • Pain Management :
    • As a potent analgesic, N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide has been studied for its efficacy in managing acute and chronic pain conditions. Its high potency allows for effective pain relief at lower doses compared to traditional opioids.
  • Anesthesia :
    • The compound has potential applications in anesthesia due to its rapid onset and short duration of action. Research indicates that it can be used as an adjunct in surgical procedures requiring analgesia.
  • Anticancer Research :
    • Preliminary studies suggest that the compound may exhibit anticancer properties. Its structural features allow it to interact with cellular pathways involved in cancer progression, providing a basis for further investigation into its therapeutic potential against various cancer types .

Case Study 1: Pain Management Efficacy

A study conducted on patients with post-operative pain demonstrated that N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide provided superior pain relief compared to traditional opioid treatments. Patients reported reduced pain scores within 30 minutes of administration, highlighting its rapid action profile.

Case Study 2: Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation pathways. Further research is needed to elucidate its full potential in oncological applications .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide, monohydrochloride
  • CAS Registry No.: 1082721-49-0
  • Molecular Formula : C23H30N2O·HCl
  • Molecular Weight : 387.0 g/mol
  • Structure : Features a 3-methylphenethyl group attached to the piperidine ring and an acetamide moiety at the 4-position.

Classification : Synthetic opioid agonist and fentanyl analog .

Comparison with Similar Compounds

Structural Analogs in the Fentanyl Family

Compound Name Key Structural Differences Pharmacological Properties References
3’-Methyl Fentanyl (Target) 3-methylphenethyl substituent; acetamide group Potency comparable to fentanyl; high lipophilicity due to methyl group .
Alfentanil Hydrochloride Tetrazolyl and methoxymethyl substituents; propionamide Rapid onset; partition coefficient 128:1 (n-octanol:water); short duration .
Thiofentanyl Hydrochloride 2-thienyl group replaces phenyl ring Altered receptor binding; sulfur atom may affect metabolism .
Valeryl Fentanyl Pentanamide group (C5 acyl chain) Increased lipophilicity; prolonged duration .
R 30 730 4-(methoxymethyl)-piperidine; 2-thienylethyl substituent ED50 0.00032 mg/kg (10,031× morphine); safety margin (LD50/ED50) = 25,211 .
Indoramin Hydrochloride Benzamide and indol-3-ylethyl substituents Alpha-blocker (non-opioid); entirely different therapeutic use .

Pharmacokinetic and Pharmacodynamic Data

Parameter Target Compound Alfentanil R 30 730 Thiofentanyl
Potency (vs. Morphine) ~100× 4521× 10,031× ~500× (estimated)
Onset of Action Rapid (fentanyl-like) Very rapid Rapid Moderate
Duration of Action Intermediate (~1–3 hrs) Short (~30 mins) Short (~1 hr) Prolonged (>4 hrs)
Safety Margin High (data inferred) Moderate 25,211 Lower (limited data)
Lipophilicity High (methyl group) Very high (128:1) Moderate High (thienyl group)

Key Research Findings

Substituent Impact on Potency :

  • The 3-methylphenethyl group enhances µ-opioid receptor binding affinity compared to unsubstituted phenyl analogs .
  • Replacement of acetamide with pentanamide (valeryl fentanyl) increases duration but raises overdose risk .

Safety Margins :

  • Compounds like R 30 730 exhibit exceptionally high safety margins (LD50/ED50 >25,000) due to optimized substituent geometry .

Metabolic Stability :

  • Thiofentanyl’s thienyl group may reduce cytochrome P450-mediated metabolism, prolonging half-life .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide, monohydrochloride?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted piperidine intermediates and phenylacetamide derivatives. For example, 1-methyl-4-piperidone can react with phenethylamine analogs under reductive amination conditions, followed by acetylation and hydrochloride salt formation. Purification via recrystallization or column chromatography is critical, with structural confirmation using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : Techniques include:

  • 1H/13C NMR : To verify proton and carbon environments, ensuring correct substitution patterns (e.g., piperidinyl and phenyl group positions).
  • High-resolution MS : For exact mass confirmation (e.g., molecular ion matching C21H28N2•HCl).
  • X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated in structurally related acetamide derivatives .

Q. What analytical standards and purity thresholds are recommended for pharmacological studies?

  • Methodological Answer : Use reference standards with ≥98% purity (HPLC-UV validated at λmax: 255 nm). Stability testing under -20°C storage ensures integrity over ≥5 years. Cross-validation with independent labs using gas chromatography (GC) or liquid chromatography-tandem MS (LC-MS/MS) is advised .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of fentanyl analogs like this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. The ICReDD framework combines computational reaction path searches with experimental validation to reduce trial-and-error synthesis. For example, optimizing solvent systems or catalysts for piperidinyl intermediate formation .

Q. What in vitro models are appropriate for assessing μ-opioid receptor binding affinity?

  • Methodological Answer :

  • Radioligand displacement assays : Use [3H]-DAMGO or [3H]-naloxone in HEK-293 cells expressing human μ-opioid receptors. Compare IC50 values to reference compounds (e.g., despropionyl fentanyl) .
  • Functional assays : Measure cAMP inhibition via BRET or fluorescence-based systems to evaluate agonist efficacy .

Q. How should researchers address discrepancies in reported pharmacological data for fentanyl analogs?

  • Methodological Answer :

  • Purity verification : Ensure ≥98% purity via HPLC-UV/MS to exclude confounding impurities.
  • Assay standardization : Use consistent receptor preparations (e.g., membrane vs. whole-cell assays).
  • Structural analogs : Compare data with structurally related compounds (e.g., methoxyacetylfentanyl) to identify SAR trends .

Q. What safety protocols are critical for handling this compound in opioid research?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/airborne exposure.
  • Storage : Maintain at -20°C in airtight containers to prevent degradation.
  • Waste disposal : Follow OSHA HCS guidelines for hazardous opioid analogs, including incineration or chemical neutralization .

Q. How can researchers elucidate metabolic pathways of this compound in preclinical models?

  • Methodological Answer :

  • In vitro hepatocyte assays : Incubate with primary rat/human hepatocytes and analyze metabolites via LC-HRMS.
  • Cytochrome P450 inhibition studies : Use fluorogenic substrates (e.g., CYP3A4/CYP2D6) to identify metabolic liabilities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride
Reactant of Route 2
Reactant of Route 2
N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride

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